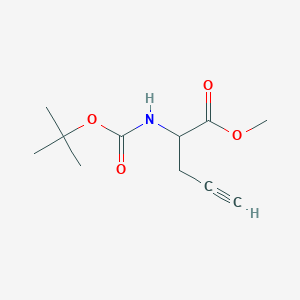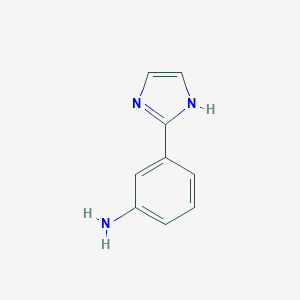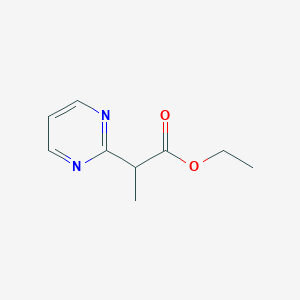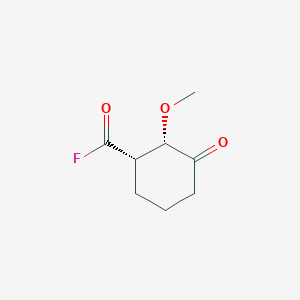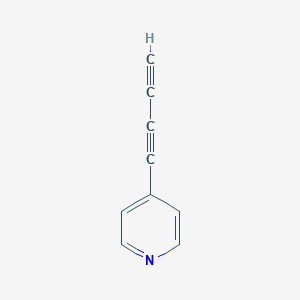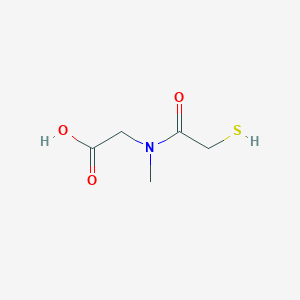
Glycine, N-(mercaptoacetyl)-N-methyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-(mercaptoacetyl)-N-methyl-(9CI), also known as mercaptoacetylglycine (MAG), is a sulfur-containing amino acid derivative. It has been widely studied for its potential applications in various fields, including medicine and biochemistry.
Applications De Recherche Scientifique
Glycine, N-(Glycine, N-(mercaptoacetyl)-N-methyl-(9CI)yl)-N-methyl-(9CI) has been extensively studied for its potential applications in various scientific fields. It has been used as a chelating agent in the treatment of heavy metal poisoning. It has also been used as a radiopharmaceutical for the diagnosis and treatment of various diseases, such as cancer and heart disease.
Mécanisme D'action
Glycine, N-(Glycine, N-(mercaptoacetyl)-N-methyl-(9CI)yl)-N-methyl-(9CI) acts as a chelating agent by binding to heavy metal ions and removing them from the body. It also acts as a radiopharmaceutical by binding to specific receptors or enzymes in the body and delivering a radioactive payload to the target tissue.
Effets Biochimiques Et Physiologiques
Glycine, N-(Glycine, N-(mercaptoacetyl)-N-methyl-(9CI)yl)-N-methyl-(9CI) has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from oxidative damage. It has also been found to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, it has been found to have neuroprotective properties, which can protect nerve cells from damage.
Avantages Et Limitations Des Expériences En Laboratoire
Glycine, N-(Glycine, N-(mercaptoacetyl)-N-methyl-(9CI)yl)-N-methyl-(9CI) has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. It is also relatively stable and has a long shelf life. However, one limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of glycine, N-(Glycine, N-(mercaptoacetyl)-N-methyl-(9CI)yl)-N-methyl-(9CI). One direction is to further investigate its potential applications as a chelating agent and radiopharmaceutical. Another direction is to explore its potential applications in the treatment of various diseases, such as cancer and heart disease. Additionally, further research is needed to fully understand its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Méthodes De Synthèse
Glycine, N-(Glycine, N-(mercaptoacetyl)-N-methyl-(9CI)yl)-N-methyl-(9CI) can be synthesized through a reaction between glycine and 2-Glycine, N-(mercaptoacetyl)-N-methyl-(9CI)ic acid. The reaction takes place in the presence of a catalyst, such as hydrochloric acid or sulfuric acid. The product is then purified through recrystallization or chromatography.
Propriétés
Numéro CAS |
169318-35-8 |
|---|---|
Nom du produit |
Glycine, N-(mercaptoacetyl)-N-methyl-(9CI) |
Formule moléculaire |
C5H9NO3S |
Poids moléculaire |
163.2 g/mol |
Nom IUPAC |
2-[methyl-(2-sulfanylacetyl)amino]acetic acid |
InChI |
InChI=1S/C5H9NO3S/c1-6(2-5(8)9)4(7)3-10/h10H,2-3H2,1H3,(H,8,9) |
Clé InChI |
INUQECFJNJWPPB-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)O)C(=O)CS |
SMILES canonique |
CN(CC(=O)O)C(=O)CS |
Synonymes |
Glycine, N-(mercaptoacetyl)-N-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



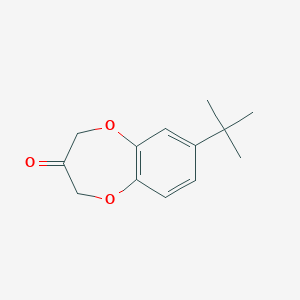
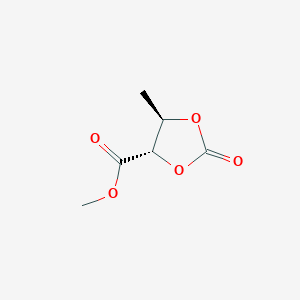
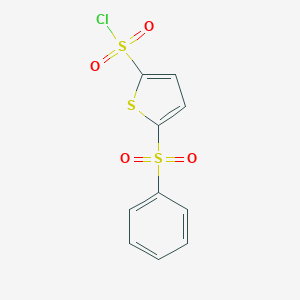
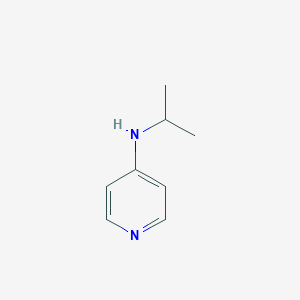
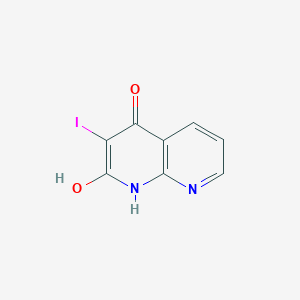
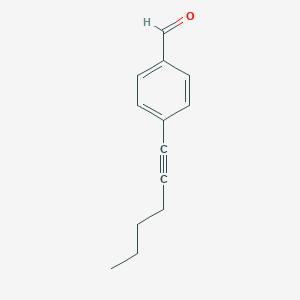
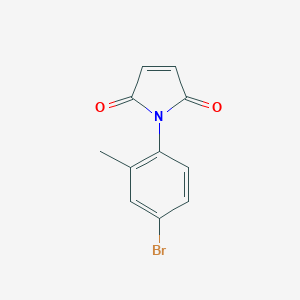
![N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine](/img/structure/B71246.png)
